L-Leucine benzyl ester hydrochloride
Overview
Description
L-Leucine benzyl ester hydrochloride is an organic compound with the chemical formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is a derivative of the essential amino acid L-Leucine, where the carboxyl group is esterified with benzyl alcohol and the resulting ester is converted to its hydrochloride salt . This compound appears as a colorless to pale yellow crystalline powder and is used in various chemical and biological applications .
Scientific Research Applications
L-Leucine benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in studies related to protein synthesis and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Safety and Hazards
The safety information for BAMPH includes a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
L-Leucine benzyl ester hydrochloride, also known as (S)-Benzyl 2-amino-4-methylpentanoate hydrochloride or L-Leucine benzyl ester HCl, is a derivative of the essential amino acid Leucine As a derivative of leucine, it may interact with the same targets as leucine, such as the l-type amino acid transporter (lat1) .
Mode of Action
It’s known that leucine plays a crucial role in protein synthesis and various metabolic functions . As a derivative, this compound might share similar interactions with its targets.
Biochemical Pathways
Leucine, the parent compound, is known to play a significant role in the mtor pathway, which regulates cell growth, cell proliferation, protein synthesis, and transcription .
Result of Action
It’s known that leucine plays a crucial role in muscle protein synthesis and can help prevent muscle protein breakdown . As a derivative, this compound might share similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucine benzyl ester hydrochloride can be synthesized through a one-step esterification process. The typical method involves the reaction of L-Leucine with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions in a solvent like cyclohexane, which helps to azeotropically remove water formed during the reaction . The product is then precipitated as a tosylate salt by adding diethyl ether .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of cyclohexane as a solvent and ethyl acetate for precipitation ensures high yields and purity of the product . The process is optimized to avoid the use of hazardous solvents like benzene or carbon tetrachloride .
Chemical Reactions Analysis
Types of Reactions
L-Leucine benzyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-Leucine and benzyl alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Common nucleophiles include amines and thiols, and the reactions are often carried out in polar solvents like ethanol or methanol.
Major Products
Hydrolysis: L-Leucine and benzyl alcohol.
Substitution: Various substituted leucine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
L-Leucine benzyl ester hydrochloride can be compared with other amino acid esters such as:
- L-Phenylalanine benzyl ester hydrochloride
- L-Valine methyl ester hydrochloride
- L-Serine ethyl ester hydrochloride
Uniqueness
This compound is unique due to its specific role in activating the mTORC1 pathway, which is not as prominently observed with other amino acid esters . This makes it particularly valuable in studies related to muscle growth and metabolic regulation .
Properties
IUPAC Name |
benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLOEGSAOVRIT-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513206 | |
Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-35-3 | |
Record name | L-Leucine, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2462-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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